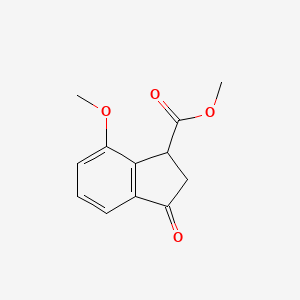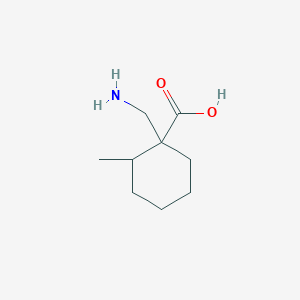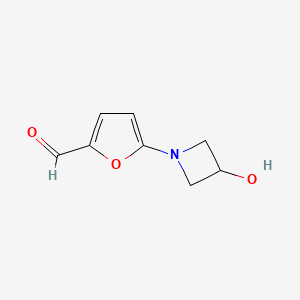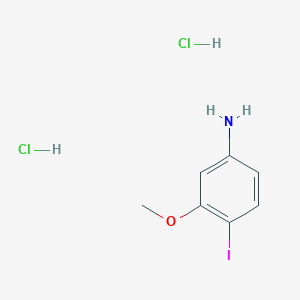![molecular formula C12H19NO B13190105 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with the molecular formula C₁₂H₁₉NO It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation of the resulting 1,2,2,4-tetramethyl-3-methylene-cyclohexane . The reaction conditions for these steps often include the use of dimethylsulfonium methylide under the Corey-Chaykovsky reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the fragrance industry, the compound is used as a precursor for the synthesis of fragrance ingredients. Its derivatives are valuable for their unique scent profiles .
Mécanisme D'action
The mechanism of action of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and nitrile group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound shares a similar spirocyclic structure but lacks the nitrile group.
2,2,3,6-Tetramethylcyclohexanecarbaldehyde: A derivative formed from the ring-opening reaction of the spirocyclic compound.
Uniqueness: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both the spirocyclic ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-10(2)6-11(3,4)8-12(7-10)9(5-13)14-12/h9H,6-8H2,1-4H3 |
Clé InChI |
VIJHRHCAVIUJBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC2(C1)C(O2)C#N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)









![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)


